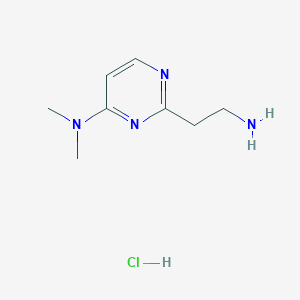![molecular formula C15H17ClN2O4S B12626036 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group, an amino group, and a chlorothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenol. This intermediate can be synthesized through a nucleophilic substitution reaction between 5-chlorothiophene-2-methanol and 2-amino-4-hydroxyphenol under basic conditions.
Carbamate Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product, this compound. This step typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, amines); reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate
- 2-methoxyethyl N-[2-amino-4-[(5-bromothiophen-2-yl)methoxy]phenyl]carbamate
- 2-methoxyethyl N-[2-amino-4-[(5-fluorothiophen-2-yl)methoxy]phenyl]carbamate
Uniqueness
This compound is unique due to the presence of the chlorothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17ClN2O4S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-20-6-7-21-15(19)18-13-4-2-10(8-12(13)17)22-9-11-3-5-14(16)23-11/h2-5,8H,6-7,9,17H2,1H3,(H,18,19) |
InChI Key |
YWOBLBVCHCMSHV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


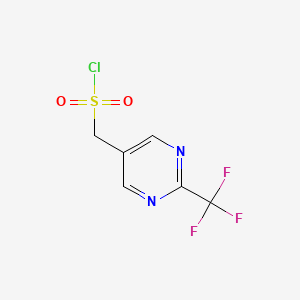
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
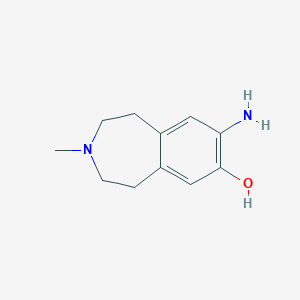

![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
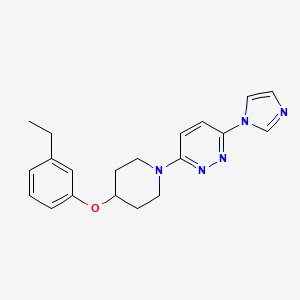
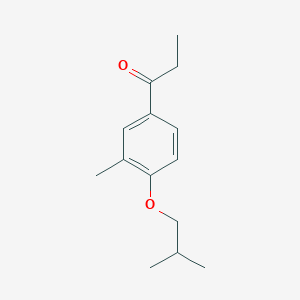

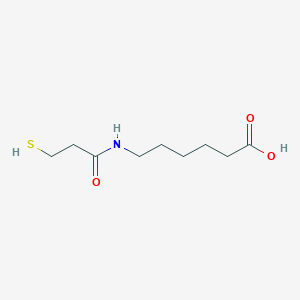
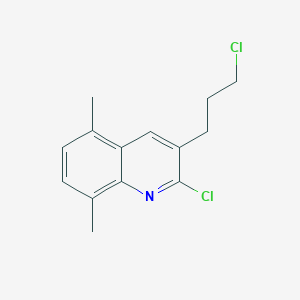
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
